molecular formula C11H14O2 B108086 Phenol, 2-(3-hydroxy-3-methyl-1-butenyl)-, (Z)- CAS No. 17235-14-2

Phenol, 2-(3-hydroxy-3-methyl-1-butenyl)-, (Z)-

Cat. No. B108086
CAS RN: 17235-14-2
M. Wt: 178.23 g/mol
InChI Key: CDSUBTCQAOYVRG-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-(3-hydroxy-3-methyl-1-butenyl)-, (Z)- is a natural compound extracted from various plants, including hops, rosemary, and sage. It is also known as Rosmarinic acid and has been found to possess several biological activities, making it a potential candidate for various scientific research applications.

Mechanism Of Action

The mechanism of action of Rosmarinic acid is not fully understood, but it is believed to exert its biological activities through various mechanisms. It has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals. It also inhibits the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. Additionally, Rosmarinic acid has been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.

Biochemical And Physiological Effects

Rosmarinic acid has been found to possess several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and microbial infections. It has also been found to improve cognitive function and to protect against liver damage. Additionally, Rosmarinic acid has been found to possess anti-allergic and anti-diabetic properties.

Advantages And Limitations For Lab Experiments

The advantages of using Rosmarinic acid in lab experiments include its natural origin, availability, and low toxicity. It is also relatively stable and can be easily synthesized. However, Rosmarinic acid has some limitations, including its low solubility in water, which can affect its bioavailability and its potential to interact with other compounds in the experimental system.

Future Directions

There are several future directions for the scientific research of Rosmarinic acid. Some of these directions include exploring its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and liver diseases. Additionally, further research is needed to understand the mechanism of action of Rosmarinic acid and to optimize its synthesis and formulation for better bioavailability and efficacy.

Synthesis Methods

Rosmarinic acid can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for the synthesis of Rosmarinic acid is through the extraction from natural sources, which involves the use of solvents like ethanol or methanol to extract the compound from the plant material. The chemical synthesis of Rosmarinic acid involves the reaction of caffeic acid with 3,4-dihydroxyphenyllactic acid, while biotransformation involves the use of microorganisms to convert precursor compounds into Rosmarinic acid.

Scientific Research Applications

Rosmarinic acid has been found to possess several biological activities, making it a potential candidate for various scientific research applications. Some of the scientific research applications of Rosmarinic acid include its use as an antioxidant, anti-inflammatory, antimicrobial, and antitumor agent. It has also been found to possess neuroprotective and hepatoprotective properties.

properties

CAS RN

17235-14-2

Product Name

Phenol, 2-(3-hydroxy-3-methyl-1-butenyl)-, (Z)-

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-[(Z)-3-hydroxy-3-methylbut-1-enyl]phenol

InChI

InChI=1S/C11H14O2/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-8,12-13H,1-2H3/b8-7-

InChI Key

CDSUBTCQAOYVRG-FPLPWBNLSA-N

Isomeric SMILES

CC(C)(/C=C\C1=CC=CC=C1O)O

SMILES

CC(C)(C=CC1=CC=CC=C1O)O

Canonical SMILES

CC(C)(C=CC1=CC=CC=C1O)O

synonyms

2-[(Z)-3-Hydroxy-3-methyl-1-butenyl]phenol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.